molecular formula C22H25BrN4O2 B303763 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303763
M. Wt: 457.4 g/mol
InChI Key: AOEJMORQEPPZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that is widely used in scientific research. This compound is known for its ability to inhibit the activity of bromodomain-containing protein 4 (BRD4), which is a key regulator of gene transcription.

Mechanism of Action

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor works by binding to the bromodomain of this compound, which prevents it from binding to acetylated histones. This, in turn, leads to the inhibition of gene transcription, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the expression of various oncogenes and promotes the expression of tumor suppressor genes. In addition, this compound inhibitor has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is its specificity for this compound. It does not inhibit the activity of other bromodomain-containing proteins, which reduces the risk of off-target effects. However, the low yield of the synthesis method and the high cost of the compound can be a limitation for lab experiments.

Future Directions

There are several possible future directions for the research on 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One direction is to develop more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another direction is to investigate the potential of this compound inhibitor in combination with other cancer treatments, such as immunotherapy. Furthermore, the role of this compound inhibitor in other diseases, such as inflammation and cardiovascular diseases, can also be explored.

Synthesis Methods

The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves several steps, including the reaction of 4-bromobenzaldehyde with 2-amino-3,5-dimethylpyridine, followed by the reaction of the resulting compound with morpholine and cyanogen bromide. The final product is obtained by the reduction of the nitrile group using lithium aluminum hydride. The yield of the synthesis is around 30-40%.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is widely used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including leukemia, lymphoma, and solid tumors. This compound inhibitor has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C22H25BrN4O2

Molecular Weight

457.4 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H25BrN4O2/c1-22(2)11-17-20(18(28)12-22)19(14-3-5-15(23)6-4-14)16(13-24)21(25)27(17)26-7-9-29-10-8-26/h3-6,19H,7-12,25H2,1-2H3

InChI Key

AOEJMORQEPPZFJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

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